molecular formula C6H14N2O B13512225 3-[1-(Methylamino)ethyl]-3-azetidinol

3-[1-(Methylamino)ethyl]-3-azetidinol

Cat. No.: B13512225
M. Wt: 130.19 g/mol
InChI Key: YQLROYRKVVXDOC-UHFFFAOYSA-N
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Description

3-[1-(Methylamino)ethyl]-3-azetidinol is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered saturated ring) core substituted with a methylaminoethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(methylamino)ethyl]azetidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(methylamino)ethyl]azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of functionalized azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(methylamino)ethyl]azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Structural Analogues of Azetidinol Derivatives

The table below compares key structural and physicochemical properties of 3-[1-(Methylamino)ethyl]-3-azetidinol with related azetidine-based compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference ID
This compound C₆H₁₃N₂O 129.18 (estimated) 3-(methylaminoethyl) azetidinol Potential CNS activity; likely polar due to -OH and -NH groups -
1-Methyl-3-azetidinol HCl C₄H₁₀ClNO 139.58 3-hydroxy, 1-methyl Smaller ring; hydrochloride salt enhances solubility
3-Isobutyl-3-azetidinol C₇H₁₅NO 129.20 3-isobutyl Increased lipophilicity; possible metabolic stability
1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE C₁₇H₂₀N₂ 252.36 3-methyl, 1-benzhydryl Bulky substituent; steric hindrance may reduce enzymatic degradation
3-(1-(Dimethylamino)ethyl)phenol C₁₀H₁₅NO 165.23 Phenolic ring with dimethylaminoethyl Rivastigmine intermediate; acetylcholinesterase inhibition

Key Observations:

  • Ring Substitution: The position and nature of substituents significantly alter physicochemical properties. For example, the phenolic derivative (C₁₀H₁₅NO) exhibits higher polarity due to the hydroxyl group, whereas the isobutyl analog (C₇H₁₅NO) is more lipophilic .

Functional Group Modifications and Bioactivity

Methylaminoethyl vs. Dimethylaminoethyl Groups

  • Dimethylaminoethyl: Present in 3-(1-(Dimethylamino)ethyl)phenol, this tertiary amine increases lipophilicity and may improve blood-brain barrier penetration, critical for CNS drugs .

Aromatic vs. Aliphatic Substituents

  • Phenyl/Benzhydryl Groups : Compounds like 1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE exhibit steric bulk, which can reduce metabolic clearance but may limit solubility .
  • Isobutyl Groups: The 3-isobutyl analog (C₇H₁₅NO) offers a balance between lipophilicity and metabolic stability, making it suitable for prolonged action in vivo .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-[1-(methylamino)ethyl]azetidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-5(7-2)6(9)3-8-4-6/h5,7-9H,3-4H2,1-2H3

InChI Key

YQLROYRKVVXDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CNC1)O)NC

Origin of Product

United States

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